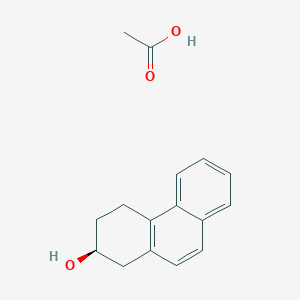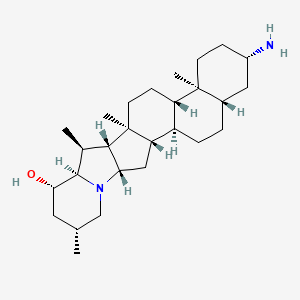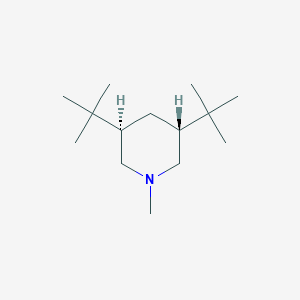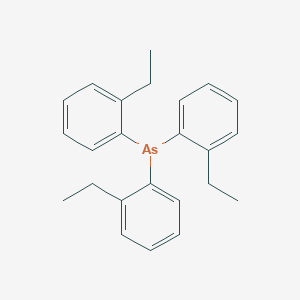
acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol is a compound that combines the properties of acetic acid and a tetrahydrophenanthrenol derivative. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. The tetrahydrophenanthrenol derivative is a complex organic compound that contains a phenanthrene ring system, which is a polycyclic aromatic hydrocarbon.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol involves several steps. One common method is the catalytic hydrogenation of phenanthrene to produce tetrahydrophenanthrene, followed by the hydroxylation of the tetrahydrophenanthrene to introduce the hydroxyl group at the 2-position. The final step involves the esterification of the hydroxyl group with acetic acid to form the desired compound.
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol using the Monsanto process or the Cativa process. These processes use a rhodium or iridium catalyst, respectively, to convert methanol and carbon monoxide into acetic acid. The tetrahydrophenanthrenol derivative can be produced through catalytic hydrogenation and hydroxylation reactions, as mentioned earlier.
化学反応の分析
Types of Reactions
Acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the phenanthrene ring further.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenanthrene ring system can interact with hydrophobic regions of proteins and membranes, influencing their activity. The acetic acid moiety can participate in acid-base reactions, altering the pH and ionic environment.
類似化合物との比較
Similar compounds to acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol include other hydroxylated phenanthrene derivatives and acetic acid esters. Compared to these compounds, this compound is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- 1,2,3,4-tetrahydrophenanthren-2-ol
- Acetic acid;1,2,3,4-tetrahydrophenanthren-2-yl ester
- Phenanthrene-2-ol
- Acetic acid;phenanthren-2-yl ester
特性
CAS番号 |
64036-30-2 |
|---|---|
分子式 |
C16H18O3 |
分子量 |
258.31 g/mol |
IUPAC名 |
acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol |
InChI |
InChI=1S/C14H14O.C2H4O2/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14;1-2(3)4/h1-6,12,15H,7-9H2;1H3,(H,3,4)/t12-;/m0./s1 |
InChIキー |
IMYGPODTWWECTL-YDALLXLXSA-N |
異性体SMILES |
CC(=O)O.C1CC2=C(C[C@H]1O)C=CC3=CC=CC=C23 |
正規SMILES |
CC(=O)O.C1CC2=C(CC1O)C=CC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)


![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
